molecular formula C9H11BO5 B2372076 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid CAS No. 1332637-14-5

2-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2372076
CAS No.: 1332637-14-5
M. Wt: 209.99
InChI Key: YUUSYICBNQHHNZ-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the compound, being a boronic acid derivative, acts as a nucleophile . It transfers its organic group from boron to palladium, a transition metal catalyst . This process is part of the overall SM cross-coupling reaction, which also involves oxidative addition and reductive elimination .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway . This pathway is significant in organic synthesis, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

It’s known that the compound, like other boronic acid derivatives, is susceptible to hydrolysis . The rate of this reaction is influenced by the pH and can be considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be affected by its stability in aqueous environments .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . The compound’s role as a boron reagent in this process is crucial for the success of the reaction .

Action Environment

The action of this compound is influenced by environmental factors such as pH . As mentioned earlier, the compound’s susceptibility to hydrolysis increases at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methoxycarbonyl)phenylboronic acid typically involves the reaction of 2-methoxy-3-(methoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of sensitive intermediates. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The methoxy and methoxycarbonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Methoxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Material Science: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.

    Biological Research: Used in the study of enzyme inhibitors and other biologically relevant molecules.

Comparison with Similar Compounds

2-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be compared with other boronic acids, such as:

    Phenylboronic Acid: Lacks the methoxy and methoxycarbonyl substituents, making it less versatile in certain reactions.

    4-Methoxycarbonylphenylboronic Acid: Similar structure but with the methoxycarbonyl group in a different position, leading to different reactivity and applications.

    3-Methoxyphenylboronic Acid: Lacks the methoxycarbonyl group, which can affect its reactivity and the types of reactions it can undergo.

The unique combination of substituents in this compound makes it particularly valuable in specific synthetic applications, offering a balance of reactivity and stability that is not always present in other boronic acids.

Properties

IUPAC Name

(2-methoxy-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUSYICBNQHHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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